molecular formula C19H18FNO2S2 B2435057 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 2097926-95-7

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2435057
CAS No.: 2097926-95-7
M. Wt: 375.48
InChI Key: NAJOACDTTNLMHQ-UHFFFAOYSA-N
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Description

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-1-benzothiophene-2-carboxylic acid with an appropriate amine derivative, such as oxan-4-ylamine, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like acetic acid or water.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.

Scientific Research Applications

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1-benzothiophene-2-carboxamide: Lacks the oxane and thiophene rings, resulting in different chemical properties and applications.

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-fluoro-N-[(oxan-4-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the thiophene ring, leading to different chemical and biological properties.

Uniqueness

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its fluorine atom, oxane ring, and thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S2/c20-14-3-4-15-13(10-14)11-17(25-15)19(22)21-18(16-2-1-9-24-16)12-5-7-23-8-6-12/h1-4,9-12,18H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJOACDTTNLMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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